molecular formula C4H9N B1219720 3-Buten-1-amine CAS No. 2524-49-4

3-Buten-1-amine

Cat. No. B1219720
CAS RN: 2524-49-4
M. Wt: 71.12 g/mol
InChI Key: ASVKKRLMJCWVQF-UHFFFAOYSA-N
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Description

3-Buten-1-amine is an important chemical intermediate used in various organic syntheses, including pharmaceuticals, agrochemicals, and polymers. Its properties and reactivity make it a versatile compound in the field of organic chemistry.

Synthesis Analysis

The synthesis of 3-Buten-1-amine and its derivatives involves several methods. One approach is the catalytic hydrogenation of nitriles, which provides a high yield and is environmentally friendly. Another method involves the Gabriel synthesis combined with a Mitsunobu reaction, offering a direct amination strategy that avoids the use of air-sensitive hydride reagents (Johnson & Gribble, 2018).

Molecular Structure Analysis

The molecular structure of 3-Buten-1-amine derivatives has been elucidated through X-ray crystallography and various spectroscopic techniques, such as NMR and IR. These studies provide insights into the compound's geometry and electronic structure, critical for understanding its reactivity and physical properties (Tayyari et al., 2013).

Chemical Reactions and Properties

3-Buten-1-amine undergoes a variety of chemical reactions, including condensation, Michael addition, and nucleophilic substitution, due to its active amine group. These reactions are foundational for the synthesis of complex molecules and heterocycles (Li, Zhang, & Tong, 2010).

Scientific Research Applications

  • Summary of the Application: 3-Buten-1-amine is an aliphatic terminal amine used for organic synthesis and in proteomics research . Its hydrochloride salt is used to improve the detection of neurodegenerative Alzheimer’s disease in ELISA titrations .
  • Methods of Application or Experimental Procedures: The hydrochloride salt of 3-Buten-1-amine is used in ELISA titrations. ELISA (Enzyme-Linked Immunosorbent Assay) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In this context, 3-Buten-1-amine is used to reduce the background due to non-specific associations of molecules and proteins .

Safety And Hazards

3-Buten-1-amine is classified as flammable and corrosive . It can cause burns of eyes, skin, and mucous membranes . Containers may explode when heated and vapors may form explosive mixtures with air .

properties

IUPAC Name

but-3-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N/c1-2-3-4-5/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVKKRLMJCWVQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332126
Record name 3-Buten-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Buten-1-amine

CAS RN

2524-49-4
Record name 3-Buten-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name but-3-en-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
243
Citations
EC Alyea, SA Dias, G Ferguson… - Journal of the …, 1977 - ACS Publications
Dichloro (2, 2, 7V, yV-tetramethyl-3-buten-1-amine) palladium (1) reacts with methanol inthe presence of base togive a mixture of products, the principal components of which have …
Number of citations: 57 pubs.acs.org
MA Jacobson, PG Williard - The Journal of Organic Chemistry, 2002 - ACS Publications
… of N-(tert-butyldimethylsilyl)-3-buten-1-amine 1. This compound has previously been reported to form the bis-silyl-3-buten-1-amine upon reaction with 2 equiv of nBuLi in diethyl ether, …
Number of citations: 27 pubs.acs.org
R McCrindle, G Ferguson, GJ Arsenault… - …, 1986 - ACS Publications
… Crystal Structure Analyses of a-Chloro-6-(chloromethyl)-ccf(2,2,/V,AMetramethyl-3-buten-1-amlne)platlnum(II), a-Chloro-d-(chloromethyl)-cfc-(2,2,/V,yV-tetramethyl-3-buten-1amine)…
Number of citations: 23 pubs.acs.org
F Viro - 1960 - search.proquest.com
… The N,N-dibutyl-2-chloro-3-buten-1-amine was collected from 112/l0 b101* bo 116/l05 mm. … of N,U-dipropyl-2-chloro-3-buten-1-amine. … of N,N-dipropyl-2-chloro~3-buten-1-amine. …
Number of citations: 2 search.proquest.com
R McCrindle, DW Sneddon - Journal of organometallic chemistry, 1985 - Elsevier
Reaction of dichloro(2,2,N,N-tetramethyl-3-buten-1-amine)palladium(II) with diazomethane in ether/ethanol leads to the carbene insertion product, a-chloro-b-(chloromethyl)-d,c-(2,2,N,N…
Number of citations: 15 www.sciencedirect.com
PA Crooks, A Ravard, GD Byrd - Journal of Labelled …, 1998 - Wiley Online Library
The synthesis of (E)‐N‐[methyl‐d 3 ]‐4‐(3‐pyridinyl)‐3‐buten‐1‐amine ([methyl‐d 3 ]RJR 2403; [methyl‐d 3 ]metanicotine) is reported. The incorporation of deuterium was performed …
M Cocivera, AJ Mcalees, R McCrindle… - Journal of Organometallic …, 1982 - Elsevier
Reaction of μ-dichlorotetraethylenedirhodium(I) with 2,2,N,N-tetramethyl-3-buten-1-amine (1) proceeds with displacement of only one ethylene per rhodium, and with cleavage of the …
Number of citations: 10 www.sciencedirect.com
SN Khan, A Kim, RH Grubbs, YU Kwon - Organic letters, 2011 - ACS Publications
… -protected acyclic amines, (18) 3-buten-1-amine (abbreviated as Nbte) was used instead of … unit in 3-buten-1-amine. Thus, the model peptoid 5, which contained 3-buten-1-amine at the …
Number of citations: 59 pubs.acs.org
이우재, 권세훈 - 한국진공학회학술발표회초록집, 2020 - dbpia.co.kr
Highly Improved Growth and Electrical Properties of Pt Thin Films by Atomic Layer Deposition using Dimethyl(N,N-Dimethyl-3-Buten-1-Amine-N) Platinum and O₂ reactant …
Number of citations: 2 www.dbpia.co.kr
F Yu, H Zheng, X Li, ELN Mohamed, ELH Hany… - Colloids and Surfaces B …, 2022 - Elsevier
… PCLPBA was fabricated via reaction between PCLP and 3-buten-1-amine. TCS and PCLPBA were mixed in ddECMMA solution and photocrosslinked to form DTP4 hydrogel. The …
Number of citations: 8 www.sciencedirect.com

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